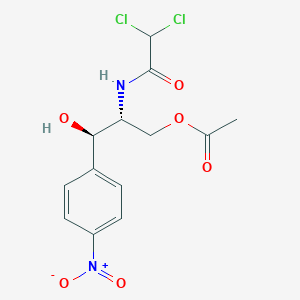

Chloramphenicol 3-acetate

説明

This compound has been reported in Apis cerana with data available.

inactive metabolite of chloramphenicol

Structure

3D Structure

特性

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIFRARHIZCJD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908222 |

Source

|

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-16-8 |

Source

|

| Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Chloramphenicol 3-Acetate in Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has seen its clinical utility diminished by the widespread emergence of bacterial resistance. The primary mechanism of this resistance is the enzymatic inactivation of the drug, a process in which chloramphenicol 3-acetate plays a pivotal, albeit transient, role. This technical guide provides an in-depth exploration of the biochemical basis of this resistance mechanism, focusing on the generation and function of this compound. It details the enzymatic activity of Chloramphenicol Acetyltransferase (CAT), presents quantitative data on enzyme kinetics and resistance levels, and provides comprehensive experimental protocols for key assays in the field. Visualizations of the core biochemical pathway and experimental workflows are included to facilitate a deeper understanding of this critical aspect of antibiotic resistance.

Introduction

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center, thereby inhibiting peptide bond formation and halting protein synthesis.[1][2] Bacterial resistance to chloramphenicol is most commonly conferred by the production of Chloramphenicol Acetyltransferase (CAT), a bacterial enzyme that catalyzes the acetylation of chloramphenicol.[3][4][5] This modification, which begins with the formation of this compound, sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.[2] Understanding the intricacies of this process is crucial for the development of strategies to overcome chloramphenicol resistance and potentially rejuvenate this potent antibiotic.

The Biochemical Pathway of Chloramphenicol Inactivation

The enzymatic inactivation of chloramphenicol is a multi-step process initiated and catalyzed by Chloramphenicol Acetyltransferase (CAT).

2.1. The Role of Chloramphenicol Acetyltransferase (CAT)

CAT is a bacterial enzyme that transfers an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to chloramphenicol.[3][4] The enzyme is a trimer of identical subunits, with the active site located at the interface between adjacent subunits.[5] A critical histidine residue, His195, located in the C-terminal section of the enzyme, acts as a general base catalyst in the reaction.[3][5][6]

2.2. Formation of this compound

The catalytic mechanism begins with the abstraction of a proton from the 3-hydroxyl group of chloramphenicol by the His195 residue.[6] This promotes a nucleophilic attack from the resulting oxyanion on the thioester bond of acetyl-CoA.[7] The initial product of this reaction is This compound .[2][8] This monoacetylated derivative is unable to bind effectively to the bacterial ribosome, thus conferring resistance.[2]

2.3. Subsequent Reactions and Products

This compound is not the final product of the inactivation pathway. It can undergo further modifications:

-

Non-enzymatic Rearrangement: this compound can undergo a slow, non-enzymatic intramolecular rearrangement to form chloramphenicol 1-acetate.[8] This occurs at higher pH values.[8]

-

Di-acetylation: The newly exposed 3-hydroxyl group on chloramphenicol 1-acetate can then serve as a substrate for a second CAT-catalyzed acetylation, resulting in the formation of chloramphenicol 1,3-diacetate.[8]

Both mono- and di-acetylated forms of chloramphenicol are antibiotically inactive.[9]

Quantitative Data

3.1. Enzyme Kinetics of Chloramphenicol Acetyltransferase (CAT)

The efficiency of chloramphenicol inactivation is determined by the kinetic parameters of the CAT enzyme.

| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | Reference |

| Type III CAT | Chloramphenicol | - | - | [10] |

| Type III CAT | Acetyl-CoA | - | 135 (at 5°C) | [10] |

3.2. Impact on Ribosome Binding

The acetylation of chloramphenicol directly impacts its ability to bind to the bacterial ribosome.

| Compound | Ribosome Binding Affinity | Reference |

| Chloramphenicol | Moderate | [11] |

| This compound | Does not bind | [2] |

| Aminoacyl derivatives of Chloramphenicol | Can exceed that of chloramphenicol by 10-fold | [11] |

3.3. Minimum Inhibitory Concentration (MIC) Data

The presence of the cat gene and the expression of CAT lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of chloramphenicol for bacteria.

| Bacterial Strain | Resistance Mechanism | Chloramphenicol MIC (µg/mL) | Reference |

| Pseudomonas putida KT2440 | Intrinsic resistance | up to 25 (growth), 200 (MIC) | [12] |

| Meticillin-resistant Staphylococcus species | CAT-mediated | ≤4–8 | [13] |

| Multidrug-resistant E. faecium | CAT-mediated | ≤4–8 | [13] |

Experimental Protocols

4.1. Chloramphenicol Acetyltransferase (CAT) Assay

This protocol is adapted from radioactive and non-radioactive assay descriptions and is intended to quantify CAT activity in a cell lysate.[14][15][16][17][18]

4.1.1. Principle

CAT activity is measured by monitoring the transfer of an acetyl group from a labeled acetyl-CoA or to a modified chloramphenicol substrate. The acetylated product is then separated from the unacetylated substrate and quantified.

4.1.2. Materials

-

Cell lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.5)

-

[14C]chloramphenicol or fluorescently labeled chloramphenicol

-

Acetyl-CoA

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Chromatography tank

-

TLC mobile phase (e.g., 19:1 chloroform/methanol)

-

Scintillation counter or fluorescence detector

-

PhosphorImager or autoradiography film (for radioactive assays)

4.1.3. Procedure

-

Cell Lysate Preparation:

-

Harvest cells by centrifugation.

-

Wash cells with PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in dry ice/ethanol and thawing at 37°C).[15]

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the CAT enzyme.[15]

-

-

Enzymatic Reaction:

-

Extraction of Acetylated Products:

-

Separation and Quantification:

-

Spot the ethyl acetate extract onto a TLC plate.[15]

-

Develop the chromatogram in a tank equilibrated with the mobile phase.[15]

-

Air-dry the TLC plate.

-

Quantify the separated acetylated and unacetylated chloramphenicol spots using a PhosphorImager, scintillation counting of the excised spots, or a fluorescence detector.[14][18]

-

4.2. Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of chloramphenicol.[9][19][20][21]

4.2.1. Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

4.2.2. Materials

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Chloramphenicol stock solution

-

Spectrophotometer (for inoculum standardization)

-

Incubator

4.2.3. Procedure

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

-

Serial Dilution of Chloramphenicol:

-

Prepare serial twofold dilutions of the chloramphenicol stock solution in MHB directly in the 96-well plate.

-

-

Inoculation:

-

Inoculate each well containing the chloramphenicol dilutions and a growth control well (MHB without antibiotic) with the prepared bacterial suspension.

-

Include a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of chloramphenicol in which no visible growth is observed.

-

Conclusion

The acetylation of chloramphenicol, commencing with the formation of this compound, is a highly efficient mechanism of antibiotic resistance. The enzyme Chloramphenicol Acetyltransferase lies at the heart of this process, and its widespread presence in bacterial populations has significantly curtailed the therapeutic efficacy of chloramphenicol. A thorough understanding of the biochemical pathway, the kinetics of the enzymatic reaction, and the resulting impact on bacterial susceptibility is paramount for the scientific community. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to address the ongoing challenge of antibiotic resistance. Future efforts may focus on the development of CAT inhibitors to be used in combination with chloramphenicol, potentially restoring its utility in treating a range of bacterial infections.

References

- 1. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloramphenicol acetyltransferase: enzymology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid methods for detection of bacterial resistance to antibiotics | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A study of the enzymatic inactivation of chloramphenicol by highly purified chloramphenicol acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of chloramphenicol acetyltransferase: the role of ternary complex interconversion in rate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding and Action of Amino Acid Analogs of Chloramphenicol upon the Bacterial Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retrospective description of the clinical use of chloramphenicol in client-owned cats: 12 cases (2015–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chloramphenicol 3-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae, has been a cornerstone in treating various bacterial infections. Its mode of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. However, the emergence of antibiotic resistance has necessitated a deeper understanding of its metabolic pathways and derivatives. One such key derivative is chloramphenicol 3-acetate, the primary product of enzymatic inactivation of chloramphenicol by chloramphenicol acetyltransferase (CAT). This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers in drug development and microbiology.

Chemical and Physical Properties

This compound is the acetylated form of chloramphenicol at the 3-hydroxyl position. This modification significantly reduces its antibacterial activity as it hinders the molecule's ability to bind effectively to the bacterial ribosome.[1] Key physicochemical properties of chloramphenicol and its 3-acetate derivative are summarized below for comparison.

| Property | Chloramphenicol | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₁₃H₁₄Cl₂N₂O₆ |

| Molecular Weight | 323.13 g/mol [2] | 365.17 g/mol [3] |

| Melting Point | 150.5-151.5 °C | Not explicitly reported, but expected to be different from the parent compound. |

| Solubility | Slightly soluble in water (2.5 mg/mL). Very soluble in methanol, ethanol, ethyl acetate, and acetone.[4] | Soluble in DMF, DMSO, Ethanol, Methanol. Predicted water solubility is 0.16 mg/mL.[3] |

| Specific Rotation [α]D | +18.6° (c=4.86 in ethanol) | Not reported. |

| pKa | ~5.5 | Predicted (strongest acidic): 8.77[3] |

| logP | 1.14 | Predicted: 1.32 - 1.73[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis involves the regioselective acetylation of the primary hydroxyl group at the 3-position of chloramphenicol. While the secondary hydroxyl group at the 1-position can also be acetylated, the primary hydroxyl is generally more reactive.

Materials:

-

Chloramphenicol

-

Acetic anhydride or Vinyl acetate

-

Pyridine or a suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve chloramphenicol (1 equivalent) in anhydrous dichloromethane or another suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine (1.1-1.2 equivalents), to the solution. This will act as a catalyst and scavenger for the acid byproduct.

-

Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acetic anhydride or vinyl acetate (1.0-1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acetylating agent can drive the reaction to completion, but a large excess may lead to the formation of the di-acetylated product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The product, this compound, should have a higher Rf value than the starting material, chloramphenicol.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to separate the desired this compound from any unreacted chloramphenicol and the di-acetylated byproduct.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Enzymatic Synthesis

Enzymatic synthesis offers a highly regioselective method to produce this compound, mimicking the biological inactivation process. This is typically achieved using chloramphenicol acetyltransferase (CAT) or lipases.

Materials:

-

Chloramphenicol

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Purified Chloramphenicol Acetyltransferase (CAT) enzyme

-

Tris-HCl buffer (pH 7.8)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for activity assay

-

Standard laboratory equipment for enzymatic assays (spectrophotometer, incubator)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.8), chloramphenicol, and Acetyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified CAT enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the increase in absorbance at 412 nm upon the reaction of the released Coenzyme A (CoA) with DTNB.[5] Alternatively, the formation of this compound can be monitored by HPLC.

-

Purification: The product can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Lipases, particularly from sources like Candida antarctica (Novozym 435) or Bacillus amyloliquefaciens, can catalyze the regioselective acylation of chloramphenicol.[1]

Materials:

-

Chloramphenicol

-

Vinyl acetate (as acyl donor)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., 1,4-dioxane, acetone, or tert-butanol)[1]

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a flask, dissolve chloramphenicol in the chosen anhydrous organic solvent. Add the acyl donor, vinyl acetate.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 45-50 °C).[1]

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and can often be reused.

-

Purification: Evaporate the solvent from the filtrate and purify the resulting product by column chromatography as described in the chemical synthesis protocol.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate chloramphenicol from its acetylated derivatives.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile in an isocratic or gradient elution. For example, a mobile phase consisting of a mixture of mixed phosphate buffer (pH 5.0) and acetonitrile (40:60, v/v) has been reported for the separation of chloramphenicol and related compounds.[6]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at 278 nm.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of this compound.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

-

Mass Analysis: The precursor ion for chloramphenicol is m/z 321. The expected precursor ion for this compound would be m/z 363. Product ions can be monitored for confirmation. For chloramphenicol, product ions include m/z 152, 194, and 257.[8][9]

Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the acetyl group and shifts in the signals of the protons adjacent to the newly formed ester linkage. The ¹H NMR spectrum of this compound shows an additional 3-proton singlet for the acetyl group at approximately 2.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a new carbonyl signal for the ester group (around 170 ppm) and a signal for the acetyl methyl group (around 21 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹, in addition to the amide carbonyl band already present in chloramphenicol (around 1680 cm⁻¹).[10]

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for this compound would be observed at m/z 365 or 366, respectively.

Signaling Pathways and Experimental Workflows

The synthesis and analysis of this compound involve well-defined workflows.

Caption: Chemical synthesis workflow for this compound.

Caption: Enzymatic synthesis workflow using immobilized lipase.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. Both chemical and enzymatic routes for its preparation have been outlined with detailed experimental protocols. The guide also summarizes its key physicochemical properties and provides a framework for its analytical characterization. This information is crucial for researchers working on antibiotic resistance mechanisms, drug metabolism studies, and the development of new antibacterial agents. A thorough understanding of this compound is essential for the continued relevance of the chloramphenicol class of antibiotics in the face of evolving bacterial resistance.

References

- 1. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloramphenicol - LKT Labs [lktlabs.com]

- 5. fda.gov [fda.gov]

- 6. Chloramphenicol [drugfuture.com]

- 7. scispace.com [scispace.com]

- 8. spectrabase.com [spectrabase.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]

An In-depth Technical Guide on the Formation of Chloramphenicol 3-O-Acetate by Chloramphenicol Acetyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol acetyltransferase (CAT) is a bacterial enzyme that confers resistance to the antibiotic chloramphenicol by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the 3-hydroxyl group of chloramphenicol. This modification, resulting in the formation of chloramphenicol 3-O-acetate, prevents the antibiotic from binding to the bacterial ribosome, thereby rendering it inactive.[1][2][3][4][5] This technical guide provides a comprehensive overview of the enzymatic reaction, including its mechanism, kinetics, and the experimental protocols used for its characterization.

Enzymatic Reaction and Mechanism

Chloramphenicol acetyltransferase (EC 2.3.1.28) facilitates the inactivation of chloramphenicol through a ternary-complex mechanism.[6][7] The reaction proceeds via the binding of both chloramphenicol and acetyl-CoA to the enzyme's active site, forming a ternary complex.[6][8] The active site is located at the interface between the subunits of the trimeric enzyme.[3][9][10]

The catalytic mechanism hinges on a critical histidine residue (His195 in the type III enzyme) which acts as a general base catalyst.[3][5][9][10][11] This histidine abstracts a proton from the 3-hydroxyl group of chloramphenicol, enhancing its nucleophilicity.[5][11] The activated hydroxyl group then attacks the carbonyl carbon of the thioester bond in acetyl-CoA.[5][11] This leads to the formation of a tetrahedral intermediate, which is stabilized by residues within the active site.[11] The intermediate subsequently collapses, resulting in the formation of chloramphenicol 3-O-acetate and coenzyme A.[11]

Interestingly, a subsequent, non-enzymatic rearrangement can occur where the acetyl group migrates from the 3-hydroxyl to the 1-hydroxyl position. This allows for a second CAT-catalyzed acetylation at the now-free 3-hydroxyl group, leading to the formation of di-acetylated chloramphenicol.[1][5]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of chloramphenicol acetyltransferase have been determined using steady-state kinetics. These studies reveal insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme Variant | Substrate | Km (µM) | Vmax (U/ml) | kcat (s-1) | Reference |

| CAT from Morganella morganii | Chloramphenicol | 5.0 | 153.8 | Not Reported | [12] |

| Type III CAT (CATIII) | Chloramphenicol | 12 | Not Reported | Not Reported | [8] |

| Type III CAT (CATIII) | Acetyl-CoA | 90 | Not Reported | Not Reported | [8] |

| Type III CAT (CATIII) | Chloramphenicol (Binary Complex) | 4 | Not Reported | Not Reported | [8] |

| Type III CAT (CATIII) | Acetyl-CoA (Binary Complex) | 30 | Not Reported | Not Reported | [8] |

| Type III CAT (CATIII) | Not Specified | Not Reported | Not Reported | 135 (at 5°C) | [13] |

Note: One unit (U) is defined as the amount of enzyme that catalyzes the production of 1 µmol of product per minute under specific assay conditions.[14] The data also suggests negative cooperativity, where the binding of one substrate decreases the enzyme's affinity for the other in the ternary complex.[8][15]

Experimental Protocols

The characterization of chloramphenicol acetyltransferase activity and the formation of its acetylated products rely on several key experimental methodologies.

Purification of Chloramphenicol Acetyltransferase

A common purification strategy for CAT involves multiple chromatographic steps to achieve homogeneity.

-

Cell Lysis and Crude Extract Preparation: Bacterial cells overexpressing CAT are harvested and lysed, typically by sonication or enzymatic digestion, to release the intracellular contents. The lysate is then centrifuged to remove cellular debris, yielding a crude cell extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. This step separates proteins based on their solubility at high salt concentrations.[12][14][16][17]

-

Affinity Chromatography: The partially purified protein is then loaded onto an affinity chromatography column. A common approach utilizes a resin with a ligand that specifically binds to CAT, such as a chloramphenicol analog. The bound CAT is then eluted using a competitor, like a high concentration of chloramphenicol.[14][16][17]

-

Gel Filtration Chromatography: As a final polishing step, gel filtration (size-exclusion) chromatography can be used to separate CAT from any remaining protein contaminants based on their molecular size.[12][14] The purity of the enzyme is typically assessed by SDS-PAGE.[12][14]

Spectrophotometric Assay for CAT Activity

This continuous assay measures the rate of coenzyme A (CoA-SH) production, which has a free sulfhydryl group that reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm.[14]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing DTNB, acetyl-CoA, and chloramphenicol.[14]

-

Initiation of Reaction: The reaction is initiated by adding a known amount of purified CAT enzyme to the reaction mixture.[14]

-

Spectrophotometric Monitoring: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.[14] A blank reaction without chloramphenicol is run in parallel to correct for any background reaction.[14]

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC provides a robust method to separate and quantify chloramphenicol and its acetylated derivatives, allowing for the direct measurement of product formation.[18]

-

Enzymatic Reaction: The CAT reaction is carried out as described above for a fixed period.

-

Reaction Quenching: The reaction is stopped, typically by adding an organic solvent like ethyl acetate or by heat inactivation.[19]

-

Extraction: The products (chloramphenicol, 3-O-acetyl-chloramphenicol, and potentially 1,3-diacetyl-chloramphenicol) are extracted into an organic solvent.[18][19]

-

HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). The different forms of chloramphenicol are separated based on their hydrophobicity and detected by their absorbance at a specific wavelength.

-

Quantification: The concentration of each compound is determined by comparing the peak areas to those of known standards.

Thin-Layer Chromatography (TLC) Assay

This method is often used for qualitative or semi-quantitative analysis, particularly when using radiolabeled substrates.[3][19]

-

Reaction with Radiolabeled Substrate: The CAT reaction is performed using [14C]chloramphenicol.[19]

-

Extraction: After the reaction, the chloramphenicol and its acetylated forms are extracted with an organic solvent.[19]

-

TLC Separation: The extracted sample is spotted onto a silica gel TLC plate, which is then developed in a solvent system (e.g., chloroform:methanol). The more acetylated and thus less polar forms of chloramphenicol will migrate further up the plate.[3][19]

-

Detection and Quantification: The separated radioactive spots are visualized by autoradiography. For quantification, the spots can be scraped from the plate and the radioactivity measured using a scintillation counter.[19]

Visualizations

Enzymatic Reaction of Chloramphenicol Acetyltransferase

References

- 1. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloramphenicol Acetyltransferase - Creative Enzymes [creative-enzymes.com]

- 3. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. gosset.ai [gosset.ai]

- 5. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]

- 6. Analysis of the mechanism of chloramphenicol acetyltransferase by steady-state kinetics. Evidence for a ternary-complex mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure of chloramphenicol acetyltransferase at 1.75-A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic mechanism of chloramphenicol acetyltransferase: the role of ternary complex interconversion in rate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Purification and characterization of chloramphenicol acetyltransferase from Flavobacterium CB60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The assay of chloramphenicol acetyltransferase activity by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Inactivation of an Antibiotic: A Technical Guide to the Biological Activity of Acetylated Chloramphenicol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological activity of acetylated chloramphenicol derivatives. The primary mechanism of bacterial resistance to chloramphenicol is the enzymatic acetylation of the drug, a reaction catalyzed by the enzyme Chloramphenicol Acetyltransferase (CAT). This modification prevents the antibiotic from binding to its ribosomal target, rendering it ineffective. This document details the mechanism of this inactivation, presents quantitative data on the antimicrobial activity of various derivatives, outlines key experimental protocols for their study, and visualizes the critical pathways involved.

Mechanism of Action and Inactivation

Chloramphenicol (CAM) is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[1][2][3][4] It functions by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5][6] This binding obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.[5]

The most prevalent mechanism of resistance to chloramphenicol is its enzymatic inactivation via acetylation, catalyzed by Chloramphenicol Acetyltransferases (CATs).[7][8][9][10][11] These enzymes transfer an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol.[6][8][9] The primary product is 3-O-acetyl-chloramphenicol, which is subsequently converted to 1,3-di-O-acetyl-chloramphenicol. Both mono- and di-acetylated derivatives are unable to bind to the bacterial ribosome, thus losing their antimicrobial activity.[4][12] This enzymatic modification is a key factor in the clinical resistance to this antibiotic.[8][9]

There are two main types of CAT enzymes, Type A and Type B, which differ in their structure but perform the same inactivation reaction.[9][11] The catalytic mechanism of CAT involves a critical histidine residue (His195 in CATIII) that acts as a general base catalyst, abstracting a proton from the 3-hydroxyl group of chloramphenicol.[7][8][9] This initiates the nucleophilic attack on the acetyl-CoA, leading to the formation of the acetylated, inactive drug.[13]

Data Presentation: Antimicrobial Activity of Chloramphenicol Derivatives

The biological activity of chloramphenicol and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for various chloramphenicol derivatives against a range of bacterial strains.

Table 1: Antibacterial Activity of O-Acyl Chloramphenicol Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) and other bacteria.

| Compound | MRSA EAMC30 (IC50, μg/mL) | MRSA ATCC 1708 (MIC, μg/mL) | Pseudomonas aeruginosa (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) |

| Chloramphenicol (CAM) | 10.3 | >200 | >200 | >200 |

| 1-O-acetyl-CAM | 19.3 | >200 | >200 | >200 |

| 3-O-acetyl-CAM | 22.1 | >200 | >200 | >200 |

| 1-O-propanoyl-CAM | 16.5 | >200 | >200 | >200 |

| 1-O-butanoyl-CAM | 15.6 | >200 | >200 | >200 |

| 1,3-O-diacetyl-CAM | 25.4 | >200 | >200 | >200 |

| 1-acetyl-3-propanoyl-CAM | 24.3 | >200 | >200 | >200 |

Data synthesized from a study on derivatives discovered through functional metagenomics. The original study noted that isolated compounds 2-7 (acetylated derivatives) did not possess significant antibacterial activity (MIC > 200 μg/mL) against several strains, though they showed moderate activity against the screening strain MRSA EAMC30.[1]

Table 2: Antibacterial Activity of Synthetic α,β-Unsaturated Carbonyl Derivatives of Chloramphenicol against Gram-Positive Bacteria.

| Compound | S. aureus (MIC, μg/mL) | CAM-resistant S. aureus (MIC, μg/mL) | Enterococcus faecalis (MIC, μg/mL) | Bacillus subtilis (MIC, μg/mL) |

| Chloramphenicol (CAM) | 4 | 32 | 4 | 2 |

| Derivative 43 | 2 | 2 | 4 | 2 |

| Derivative 46 | 8 | 16 | 32 | 8 |

Data from a study on synthetic derivatives with a modified dichloroacetyl tail. These compounds, unlike chloramphenicol, were found to inhibit cell wall biosynthesis rather than protein synthesis.[1][14]

Table 3: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol against Wild-Type and Mutant Riemerella anatipestifer Strains.

| Strain | Relevant Genotype | MIC of Chloramphenicol (μg/mL) |

| R. anatipestifer CH-2 (Wild-Type) | cat genes present | 64 |

| RA-CH2Δ1769 | Single cat gene deletion | 32 |

| RA-CH2Δ1772 | Single cat gene deletion | 32 |

| RA-CH2Δ1769Δ1772 | Double cat gene deletion | 4 |

| R. anatipestifer ATCC 11845 | Sensitive to chloramphenicol | 4 |

| ATCC 11845 with cat gene plasmid | 64 | |

| E. coli ATCC 25922 | Quality control strain | 4 |

This table demonstrates the direct role of the cat genes in conferring high-level chloramphenicol resistance.[11][15]

Experimental Protocols

The assessment of the biological activity of chloramphenicol derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][16][17]

1. Preparation of Antimicrobial Agent Dilutions:

- Prepare a stock solution of the test compound (e.g., acetylated chloramphenicol derivative) in a suitable solvent.

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50-100 µL of the diluted compound.[16]

2. Inoculum Preparation:

- From a fresh agar plate, select several colonies of the test bacterium.

- Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[16]

- Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[10][16]

4. Interpretation of Results:

- After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][17]

Chloramphenicol Acetyltransferase (CAT) Activity Assay

This assay measures the enzymatic activity of CAT by monitoring the acetylation of chloramphenicol.[7] A common method involves the use of radiolabeled chloramphenicol.

1. Preparation of Cell Lysate:

- Harvest bacterial cells expressing the CAT enzyme by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., PBS).

- Resuspend the cells in a lysis buffer (e.g., 0.25 M Tris-Cl, pH 7.5).[8]

- Lyse the cells by methods such as repeated freeze-thaw cycles or sonication.[8]

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the CAT enzyme.[7][8]

2. Enzymatic Reaction:

- Prepare a reaction cocktail containing buffer, acetyl-CoA, and [¹⁴C]chloramphenicol.[8]

- Initiate the reaction by adding a specific volume of the cell lysate to the cocktail.

- Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes to several hours, depending on enzyme activity).[3][8]

3. Separation and Detection of Products:

- Stop the reaction and extract the chloramphenicol and its acetylated forms from the aqueous mixture using an organic solvent like ethyl acetate.[7][8]

- Concentrate the organic phase by evaporation.

- Spot the concentrated extract onto a silica gel thin-layer chromatography (TLC) plate.

- Develop the TLC plate using a solvent system such as chloroform:methanol (e.g., 85:15 v/v).[3] Acetylated forms of chloramphenicol have a higher migration rate than the unacetylated form.[9]

- Visualize the separated radioactive spots by autoradiography or a PhosphorImager.[7]

4. Quantification:

- Quantify the percentage of [¹⁴C]chloramphenicol converted to its acetylated forms by excising the spots from the TLC plate and measuring radioactivity with a scintillation counter, or by densitometry analysis of the autoradiograph.[7]

In Vitro Translation Inhibition Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.[14]

1. System Preparation:

- Utilize a commercial or lab-prepared bacterial cell-free transcription-translation (TX-TL) system (e.g., from E. coli).[5]

- The system should contain all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, and an energy source.[5]

2. Assay Setup:

- Prepare reactions containing the TX-TL system, a DNA template encoding a reporter protein (e.g., luciferase or GFP), and varying concentrations of the test compound (e.g., chloramphenicol derivative).[5][18]

- Include a positive control (a known translation inhibitor like chloramphenicol) and a negative control (no inhibitor).

3. Incubation and Measurement:

- Incubate the reactions at the optimal temperature (e.g., 37°C) for a sufficient time to allow for protein expression (typically 60-90 minutes).[18]

- Measure the reporter protein activity. For luciferase, add the luciferin substrate and measure luminescence using a luminometer. For GFP, measure fluorescence with a suitable plate reader.[5][18]

4. Data Analysis:

- Calculate the percentage of translation inhibition for each compound concentration relative to the negative control.

- Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of protein synthesis.

Visualizations: Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the acetylation of chloramphenicol and bacterial resistance.

Caption: Enzymatic inactivation of chloramphenicol by Chloramphenicol Acetyltransferase (CAT).

Caption: Key steps in the catalytic cycle of Chloramphenicol Acetyltransferase (CAT).

Caption: Workflow of chloramphenicol resistance, including enzymatic inactivation and efflux.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Structural and Functional Divergence of Chloramphenicol and Chloramphenicol 3-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, physicochemical, and biological differences between the broad-spectrum antibiotic chloramphenicol (CAP) and its acetylated derivative, chloramphenicol 3-acetate. This document details the critical structural modification that underpins the primary mechanism of bacterial resistance to chloramphenicol, offering valuable insights for researchers in antibiotic development and microbial resistance.

Core Structural Differences

The fundamental distinction between chloramphenicol and this compound lies in the substitution at the C-3 hydroxyl group of the propanediol side chain. In this compound, this primary alcohol is esterified with an acetyl group.[1][2] This seemingly minor modification has profound implications for the molecule's biological activity.

Chloramphenicol's antibiotic function is dependent on its ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting the peptidyl transferase step of protein synthesis.[3][4] The addition of the acetyl group at the 3-position sterically hinders this interaction, rendering this compound devoid of antibiotic activity.[1][5] This acetylation is the most common mechanism of bacterial resistance, catalyzed by the enzyme chloramphenicol acetyltransferase (CAT).[3][6][7]

Comparative Physicochemical and Biological Data

The structural alteration from a hydroxyl to an acetate ester group modifies the physicochemical properties and abolishes the biological function of the parent compound.

Physicochemical Properties

| Property | Chloramphenicol | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[8][9] | C₁₃H₁₄Cl₂N₂O₆[6][10] |

| Molecular Weight | 323.13 g/mol [8][9] | 365.17 g/mol [6][10] |

| Melting Point | 149–153 °C[11] | Data not commonly reported |

| Solubility | 1:400 in water at 25°C; very soluble in methanol, ethanol, acetone.[11] | Data not commonly reported, expected to be less polar |

| Structure | Contains a primary hydroxyl group at the C-3 position of the propanediol chain. | The C-3 hydroxyl group is esterified to an acetate.[1] |

Biological Activity

| Parameter | Chloramphenicol | This compound |

| Antibiotic Activity | Broad-spectrum bacteriostatic antibiotic.[4] Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3] | Inactive as an antibiotic.[1] Does not bind effectively to the bacterial ribosome due to the acetyl group at the C-3 position. |

| Mechanism of Action | Blocks peptidyl transferase activity, preventing peptide bond formation.[3] | No antibiotic mechanism of action. |

| Role in Resistance | The target of bacterial resistance mechanisms. | The product of the primary resistance mechanism, formed by the action of Chloramphenicol Acetyltransferase (CAT).[6][7] |

Key Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from chloramphenicol using chloramphenicol acetyltransferase (CAT), mimicking the primary bacterial resistance mechanism.

Materials:

-

Chloramphenicol (CAP)

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Recombinant Chloramphenicol Acetyltransferase (CAT)

-

Tris-HCl buffer (pH 7.8)

-

Ethyl acetate

-

Deionized water

-

Thin Layer Chromatography (TLC) supplies

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl (pH 7.8), 100 µM chloramphenicol, and 200 µM acetyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of CAT enzyme to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The progress of the reaction can be monitored by observing the increase in absorbance at 412 nm after adding DTNB (Ellman's reagent), which reacts with the free Coenzyme A produced.

-

Extraction: Stop the reaction and extract the products by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Carefully collect the organic (upper) layer. Analyze the extract using TLC or HPLC to confirm the conversion of chloramphenicol to this compound and potentially 1,3-diacetyl-chloramphenicol.

-

Purification (Optional): The product can be purified from the concentrated organic extract using silica gel column chromatography.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to quantitatively assess and compare the antibacterial efficacy of chloramphenicol and its 3-acetate derivative.

Materials:

-

Chloramphenicol and this compound stock solutions

-

Susceptible bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Methodology:

-

Preparation of Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of chloramphenicol and this compound in CAMHB. Typical concentration ranges for chloramphenicol are from 64 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC value of chloramphenicol to that of this compound. A lack of inhibition at all tested concentrations for the acetate derivative would confirm its inactivity.

Visualized Pathways and Workflows

Mechanism of Action and Resistance

Caption: Mechanism of chloramphenicol action and its inactivation by CAT enzyme.

Experimental Workflow: Synthesis and Analysis

Caption: Workflow for enzymatic synthesis and analysis of this compound.

References

- 1. This compound | 10318-16-8 [chemicalbook.com]

- 2. This compound (CHEBI:16730) [ebi.ac.uk]

- 3. ldh.la.gov [ldh.la.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloramphenicol (CAS 56-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Nuances of Resistance: A Technical Guide to the Substrate Specificity of Chloramphenicol Acetyltransferase (CAT) Enzyme Types

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of different Chloramphenicol Acetyltransferase (CAT) enzyme types, providing a critical resource for researchers in microbiology, antibiotic resistance, and drug development. By understanding the kinetic profiles and structural determinants of these enzymes, we can better anticipate resistance mechanisms and design novel therapeutics to circumvent them.

Introduction to Chloramphenicol Acetyltransferases

Chloramphenicol Acetyltransferase (CAT) is a bacterial enzyme that confers resistance to the antibiotic chloramphenicol by catalyzing the acetyl-CoA-dependent acetylation of the drug.[1] This modification prevents chloramphenicol from binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] The primary reaction involves the transfer of an acetyl group to the 3-hydroxyl group of chloramphenicol, rendering it inactive.[2] CAT enzymes are broadly classified into two main types, Type A and Type B, with further subdivisions based on their genetic and biochemical properties.

Type A CATs are the "classic" and most well-studied variants, further categorized into subtypes I, II, and III (CAT I, CAT II, CAT III).[1] These subtypes exhibit variations in their substrate preferences.[4] Type B CATs , also known as xenobiotic acetyltransferases, represent a structurally distinct class of enzymes.[5] Type C CATs are a more recently identified class with roles in chloramphenicol acetylation that are still being fully elucidated.[5]

Data Presentation: Comparative Enzyme Kinetics

The substrate specificity of different CAT enzyme types is quantitatively defined by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate.

Below are tables summarizing the kinetic parameters of various CAT enzymes with their primary substrate, chloramphenicol, and other relevant compounds.

| Enzyme Type | Organism | Km for Chloramphenicol (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Type A CAT | Agrobacterium tumefaciens | 20.5 | - | - | [5] |

| Type B CAT (VcCAT) | Vibrio cholerae | 130 ± 20 | 110 ± 6 | 8.5 x 10⁵ | [5] |

| Type B CAT (VvCAT) | Vibrio vulnificus | 110 ± 10 | 120 ± 4 | 1.1 x 10⁶ | [5] |

| Type C CAT (AfCAT) | Aliivibrio fischeri | 270 ± 20 | 180 ± 7 | 6.7 x 10⁵ | [5] |

Table 1: Comparative Kinetic Parameters of CATs toward Chloramphenicol. This table highlights the differences in affinity and catalytic efficiency for chloramphenicol across different CAT types.

| Substrate | Enzyme | Km (µM) | Vmax (pmol/unit/min) | Reference |

| BODIPY® FL chloramphenicol | Purified CAT | 7.4 | 375 | |

| ¹⁴C-labeled chloramphenicol | Purified CAT | - | - |

Table 2: Kinetic Parameters for Fluorescent and Radioactive Chloramphenicol Analogs. This data is crucial for understanding the performance of different substrates used in CAT assays.

Structural Basis of Substrate Specificity

The differences in substrate specificity among CAT variants are rooted in the structural variations within their active sites.[4]

CAT I vs. CAT III: While both are Type A enzymes, CAT I exhibits a broader substrate specificity compared to the more specific CAT III.[4][6] Notably, CAT I can bind to the structurally distinct steroidal antibiotic fusidic acid, conferring resistance through sequestration rather than modification.[7][8] This broader specificity is attributed to differences in the amino acid residues lining the substrate-binding pocket.[4]

Type A vs. Type B and C: Type A CATs possess a distinct structural fold compared to Type B and C enzymes.[5] This fundamental difference in their three-dimensional structure dictates their interactions with substrates and inhibitors.

Experimental Protocols

Accurate determination of CAT substrate specificity relies on robust and well-defined experimental protocols. Both traditional radioactive and modern non-radioactive methods are employed.

Radioactive CAT Assay (Thin-Layer Chromatography Method)

This classic method measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to chloramphenicol.

a. Cell Lysate Preparation:

-

Transfected or bacteria-containing cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in a lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8).

-

Lysis is achieved through methods such as freeze-thaw cycles or sonication.

-

Cellular debris is removed by centrifugation to obtain a clear lysate containing the CAT enzyme.

b. Enzymatic Reaction:

-

The cell lysate is incubated with a reaction mixture containing:

-

[¹⁴C]acetyl-CoA

-

Chloramphenicol

-

Reaction buffer (e.g., 1 M Tris-HCl, pH 7.8)

-

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

c. Extraction and Separation:

-

The reaction is stopped, and the acetylated and unacetylated forms of chloramphenicol are extracted with an organic solvent like ethyl acetate.

-

The organic phase is evaporated to dryness and the residue is redissolved in a small volume of ethyl acetate.

-

The sample is spotted onto a thin-layer chromatography (TLC) plate.

-

The TLC plate is developed in a chromatography tank containing a solvent system (e.g., chloroform:methanol, 19:1 v/v) to separate the different forms of chloramphenicol based on their polarity.

d. Detection and Quantification:

-

The TLC plate is dried and exposed to X-ray film (autoradiography) or a phosphorimager screen.

-

The spots corresponding to unacetylated and acetylated chloramphenicol are identified.

-

The intensity of the spots is quantified using densitometry or by scraping the silica from the plate and measuring the radioactivity with a scintillation counter.

-

The percentage of chloramphenicol conversion is calculated to determine the CAT activity.

Non-Radioactive CAT Assay (Fluorescent Substrate Method)

This method offers a safer and often faster alternative to the radioactive assay by using a fluorescently labeled chloramphenicol analog.

a. Cell Lysate Preparation:

-

Follow the same procedure as for the radioactive assay.

b. Enzymatic Reaction:

-

The cell lysate is incubated with a reaction mixture containing:

-

A fluorescent chloramphenicol analog (e.g., BODIPY-chloramphenicol)

-

Acetyl-CoA

-

Reaction buffer

-

-

The reaction is incubated at 37°C.

c. Extraction and Separation:

-

Similar extraction and TLC separation steps as the radioactive assay are performed.

d. Detection and Quantification:

-

The fluorescent spots on the TLC plate are visualized under UV light.

-

The fluorescence intensity of the spots is quantified using a fluorescence scanner or by eluting the compounds from the silica and measuring the fluorescence in a fluorometer.

-

The percentage of conversion is calculated to determine CAT activity.

High-Performance Liquid Chromatography (HPLC)-Based CAT Assay

This non-radioactive method provides excellent separation and quantification of chloramphenicol and its acetylated derivatives.

a. Reaction and Extraction:

-

The enzymatic reaction is performed as described above using non-labeled substrates.

-

The reaction products are extracted with an organic solvent.

b. HPLC Analysis:

-

The extracted sample is injected into a reverse-phase HPLC system.

-

The different forms of chloramphenicol are separated on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

The separated compounds are detected using a UV detector at a specific wavelength (e.g., 278 nm).

-

The peak areas corresponding to each compound are integrated to determine their respective concentrations.

-

CAT activity is calculated based on the amount of product formed over time.

Mandatory Visualizations

Signaling Pathway: Mechanism of Chloramphenicol Resistance

Caption: Mechanism of chloramphenicol resistance mediated by CAT enzyme.

Experimental Workflow: Radioactive CAT Assay

Caption: Step-by-step workflow of a radioactive CAT assay.

Logical Relationship: CAT Enzyme Types and Substrate Specificity

Caption: Relationship between CAT enzyme types and their substrate specificities.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Chloramphenicol acetyltransferase: enzymology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional characterization of three Type B and C chloramphenicol acetyltransferases from Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloramphenicol acetyltransferase may confer resistance to fusidic acid by sequestering the drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to fusidic acid in Escherichia coli mediated by the type I variant of chloramphenicol acetyltransferase. A plasmid-encoded mechanism involving antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Co-Metabolite: A Technical Guide to Chloramphenicol 3-Acetate in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic produced by Streptomyces venezuelae, has been a subject of extensive research for decades. While the biosynthesis of the parent compound is well-elucidated, the existence and role of its acetylated derivative, chloramphenicol 3-acetate, as a natural co-metabolite remain a topic of nuanced discussion. This technical guide delves into the current understanding of this compound in the context of Streptomyces biology, presenting conflicting evidence, detailing relevant experimental protocols, and providing a framework for future investigation. The central hypothesis explored is that this compound may function as a transient, protected intermediate in a dynamic acetylation-deacetylation cycle, potentially as a self-resistance mechanism in the producing organism.

Introduction: The Controversy of a Co-Metabolite

Streptomyces venezuelae is the primary industrial producer of chloramphenicol. The biosynthesis of this antibiotic from chorismic acid is a well-defined pathway involving a dedicated gene cluster. However, the metabolic fate of chloramphenicol within the producing organism is less clear. While many non-producing, resistant bacteria inactivate chloramphenicol through acetylation at the C-3 hydroxyl group, mediated by chloramphenicol acetyltransferase (CAT), the situation in S. venezuelae is more complex.

Several studies have reported a lack of detectable CAT activity in cell lysates of S. venezuelae, suggesting that acetylation is not a primary metabolic pathway in this organism.[1][2] Compounding this, the presence of a chloramphenicol-3-acetate esterase has been identified in chloramphenicol-producing Streptomyces, an enzyme that would reverse the acetylation, further arguing against the stable accumulation of the 3-acetate derivative.[3]

Conversely, a pivotal study by Gross et al. (2002) reported the isolation of 3'-O-acetylchloramphenicol directly from a chloramphenicol-producing Streptomyces strain.[4] This finding suggests that under certain conditions, this compound is indeed a natural co-metabolite. The authors proposed that this acetylation could serve as a "self-resistance" mechanism, protecting the organism from the antibiotic activity of its own product, with the acetylated form acting as a protected, inactive intermediate.[4] This guide will explore this intriguing possibility and provide the technical details necessary to investigate this phenomenon.

Biosynthesis, Regulation, and the Acetylation Enigma

The biosynthesis of chloramphenicol in S. venezuelae originates from the shikimate pathway and is governed by a well-characterized gene cluster.[5][6][7] This cluster contains the structural genes for the synthesis of the p-aminophenylalanine core, its modification, and the final dichloracetylation step.[8]

The regulation of this cluster is complex, involving pathway-specific transcriptional activators.[1] The expression of the biosynthetic genes is tightly controlled and often linked to the developmental stage of the bacterium.

The central question is how this compound fits into this picture. If it is a natural co-metabolite, is its formation catalyzed by a dedicated acetyltransferase within the biosynthetic gene cluster, or by a more general detoxification enzyme? The absence of a canonical cat gene in the chloramphenicol biosynthetic cluster of S. venezuelae suggests the latter, if the enzyme exists at all in this context. The presence of the esterase implies a tightly regulated balance between the acetylated and non-acetylated forms.

Quantitative Data

To date, there is a significant lack of quantitative data on the co-production of chloramphenicol and this compound in Streptomyces venezuelae. Most studies focus on optimizing the yield of the parent antibiotic. The table below presents hypothetical data to illustrate how such information could be structured for comparative analysis.

| Strain | Culture Condition | Chloramphenicol (µg/mL) | This compound (µg/mL) | Molar Ratio (CAP:CAP-3-Ac) |

| S. venezuelae WT | Medium A, 48h | 50.2 ± 4.5 | Not Detected | - |

| S. venezuelae WT | Medium B, 72h | 120.8 ± 10.2 | 1.5 ± 0.3 | ~80:1 |

| S. venezuelae Esterase Mutant | Medium B, 72h | 115.3 ± 9.8 | 15.7 ± 2.1 | ~7:1 |

Experimental Protocols

Culture of Streptomyces venezuelae

A variety of media can be used for the production of chloramphenicol. The choice of medium can significantly impact secondary metabolite profiles.

-

Seed Culture Medium (GNY Medium):

-

Glycerol: 20 g/L

-

Nutrient Broth: 8 g/L

-

Yeast Extract: 3 g/L

-

K₂HPO₄: 5 g/L

-

Protocol: Inoculate with spores or mycelial fragments and incubate at 28-30°C with shaking (200-250 rpm) for 24-48 hours.[9]

-

-

Production Medium (GI Medium):

-

Glycerol: 20 g/L

-

Glucose: 30 g/L

-

Nutrient Broth: 8 g/L

-

Yeast Extract: 3 g/L

-

K₂HPO₄: 5 g/L

-

L-Isoleucine: 7.5 g/L

-

Protocol: Inoculate with 2% (v/v) of the seed culture and incubate at 28-30°C with shaking for 3-7 days.[9]

-

Extraction of Chloramphenicol and its Acetylated Derivative

Ethyl acetate is the solvent of choice for extracting chloramphenicol and its less polar acetylated derivative from the culture broth.

-

Materials:

-

Culture broth

-

Ethyl acetate (HPLC grade)

-

Sodium chloride (optional, to aid phase separation)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

-

Protocol:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Collect the supernatant and adjust the pH to 6.0-7.0.

-

Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.[10]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the residue in a known volume of methanol for analysis.

-

Analytical Methodology: HPLC and LC-MS/MS

For the simultaneous detection and quantification of chloramphenicol and this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem Mass Spectrometry (LC-MS/MS) is recommended.

-

HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer such as ammonium acetate). A typical gradient might start at 20% acetonitrile and increase to 80-100% over 20-30 minutes to elute both the more polar chloramphenicol and the less polar this compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.

-

Standard Curve: Prepare standard curves for both chloramphenicol and this compound in methanol to allow for accurate quantification.

-

-

LC-MS/MS Parameters (Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chloramphenicol: Precursor ion (m/z) 321 -> Product ions (m/z) 152, 194.[11]

-

This compound: Precursor ion (m/z) 363 -> Product ions (m/z) 152, 236 (predicted). The fragmentation pattern would need to be confirmed with a pure standard.

-

-

Signaling Pathways and Regulation

The regulation of chloramphenicol production and any associated co-metabolism is likely to be intricate, involving a cascade of regulatory proteins that respond to nutritional cues and cell density. The hypothetical involvement of an acetylation-deacetylation cycle adds another layer of regulatory complexity.

Conclusion and Future Directions

The status of this compound as a natural co-metabolite in Streptomyces venezuelae is an area ripe for further investigation. While the prevailing evidence suggests its absence as a stable end-product, the isolation of this compound from a producing strain provides a compelling reason to explore its potential role as a transient intermediate in a self-resistance mechanism.

Future research should focus on:

-

Sensitive Detection Methods: Employing optimized LC-MS/MS protocols to screen for trace amounts of this compound in S. venezuelae cultures under a wide range of fermentation conditions.

-

Genetic Studies: Creating knockout mutants of the chloramphenicol-3-acetate esterase to investigate if this leads to the accumulation of the acetylated form.

-

Enzymatic Assays: A renewed search for the elusive acetyltransferase activity in S. venezuelae cell extracts, perhaps using more sensitive detection methods or assay conditions that mimic the intracellular environment more closely.

A definitive understanding of the dynamic interplay between chloramphenicol and its acetylated form will not only shed light on the sophisticated self-resistance mechanisms in antibiotic-producing bacteria but could also open new avenues for strain improvement and the bioengineering of novel antibiotic derivatives.

References

- 1. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol acetylation in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of chloramphenicol acetyltransferase and chloramphenicol-3-acetate esterase among Streptomyces and Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of 3' -O-acetylchloramphenicol: a possible intermediate in chloramphenicol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Biosynthesis of chloramphenicol. Studies on the origin of the dichloroacetyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-database.hcu.ac.th [sci-database.hcu.ac.th]

- 10. banglajol.info [banglajol.info]

- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Molecular Workhorse: A Technical History of Chloramphenicol Acetyltransferase in Molecular Biology

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical significance, experimental applications, and technical evolution of Chloramphenicol Acetyltransferase (CAT) as a reporter gene in molecular biology.

Chloramphenicol Acetyltransferase (CAT), an enzyme originally identified as a bacterial antibiotic resistance factor, rose to prominence in the 1980s and 1990s as a cornerstone of molecular biology research. Its ability to be easily assayed in eukaryotic cells, where it is not endogenously expressed, made it an invaluable tool for studying gene expression and regulation. This guide provides an in-depth look at the history of CAT, its various assay methodologies, and its eventual succession by more sensitive reporter systems.

From Bacterial Defense to a Reporter of Gene Activity